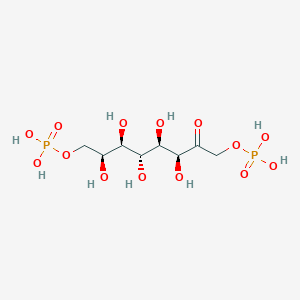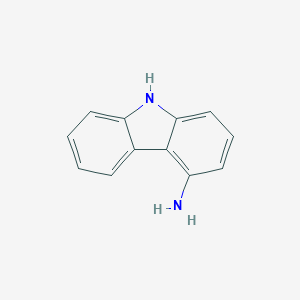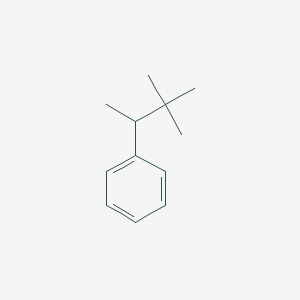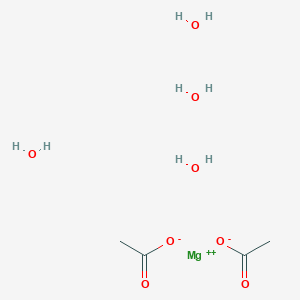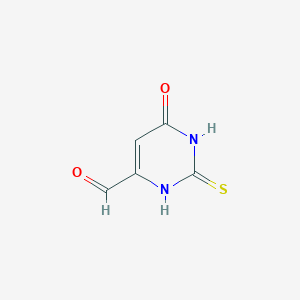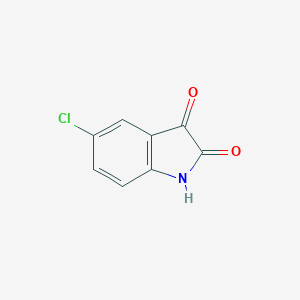
Neodymium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Neodymium hydroxide is an inorganic compound with the chemical formula Nd(OH)₃. It is a rare earth hydroxide that appears as a rose-colored solid. This compound is insoluble in water and is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
作用機序
Target of Action
Neodymium hydroxide, also known as Neodymium trihydroxide, is an inorganic compound with the chemical formula Nd(OH)3 . It is primarily used in various industrial applications, such as catalysts, optical materials, and rare earth element extraction . The primary targets of this compound are these industrial processes where it plays a crucial role in facilitating chemical reactions or enhancing material properties.
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it can react with acid to produce neodymium salts . This reaction can be represented as follows:
Nd(OH)3+3H+→Nd3++3H2ONd(OH)_3 + 3H^+ \rightarrow Nd^{3+} + 3H_2O Nd(OH)3+3H+→Nd3++3H2O
This shows that this compound can donate its hydroxide ions to an acid, resulting in the formation of water and a neodymium ion .
Biochemical Pathways
For example, in the presence of acids, it can undergo a reaction to form neodymium salts . These salts can then be used in various applications, including the production of catalysts and optical materials .
Result of Action
The result of this compound’s action largely depends on the context of its use. In industrial applications, its reactions can lead to the production of various useful materials, such as neodymium salts . These salts can then be used to produce catalysts, optical materials, and other products .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of acids can trigger its reaction to form neodymium salts . Additionally, the solubility of neodymium is mostly controlled by the hydroxyl ion concentration and decreases as pCH+ increases . Therefore, the pH of the environment can significantly impact the behavior and efficacy of this compound.
準備方法
Synthetic Routes and Reaction Conditions: Neodymium hydroxide can be synthesized through the reaction of neodymium(III) nitrate with ammonia water. The reaction proceeds as follows: [ \text{Nd(NO}_3\text{)}_3 + 3 \text{NH}_3 \cdot \text{H}_2\text{O} \rightarrow \text{Nd(OH)}_3 \downarrow + 3 \text{NH}_4\text{NO}_3 ] In this process, a solution of neodymium(III) nitrate is mixed with ammonia water at a controlled rate, and polyethylene glycol is used to maintain the pH. The resulting neodymium trihydroxide precipitates out as a fine powder .
Industrial Production Methods: Industrial production of neodymium trihydroxide typically involves similar chemical reactions but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated pH control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions: Neodymium hydroxide undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form neodymium salts. For example: [ \text{Nd(OH)}_3 + 3 \text{H}^+ \rightarrow \text{Nd}^{3+} + 3 \text{H}_2\text{O} ]
Complexation Reactions: It can form complexes with various ligands, which are useful in different chemical processes.
Common Reagents and Conditions:
Acids: Hydrochloric acid, acetic acid, and other common acids are used to react with neodymium trihydroxide.
Ligands: Amino-carbohydrates and other complexing agents are used in complexation reactions.
Major Products:
Neodymium Salts: Such as neodymium acetate, formed by reacting neodymium trihydroxide with acetic acid: [ \text{Nd(OH)}_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Nd(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
科学的研究の応用
Neodymium hydroxide has a wide range of applications in scientific research:
類似化合物との比較
- Praseodymium Trihydroxide (Pr(OH)₃)
- Samarium Trihydroxide (Sm(OH)₃)
- Lanthanum Trihydroxide (La(OH)₃)
Neodymium hydroxide stands out due to its specific electronic configuration, which imparts unique magnetic and catalytic properties .
特性
CAS番号 |
16469-17-3 |
|---|---|
分子式 |
H6NdO3 |
分子量 |
198.29 g/mol |
IUPAC名 |
neodymium;trihydrate |
InChI |
InChI=1S/Nd.3H2O/h;3*1H2 |
InChIキー |
UPTOIZXCUOTQBY-UHFFFAOYSA-N |
SMILES |
[OH-].[OH-].[OH-].[Nd+3] |
正規SMILES |
O.O.O.[Nd] |
Key on ui other cas no. |
16469-17-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


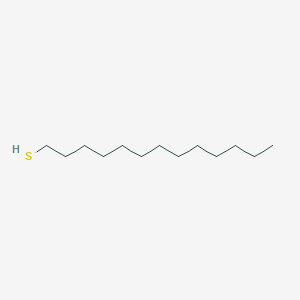
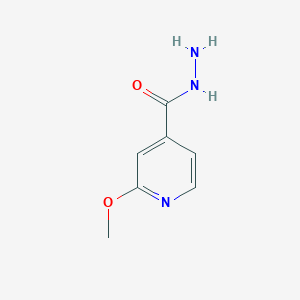
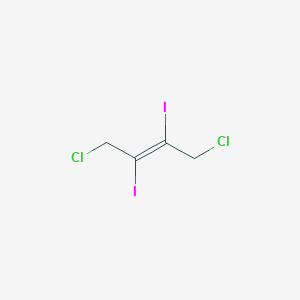
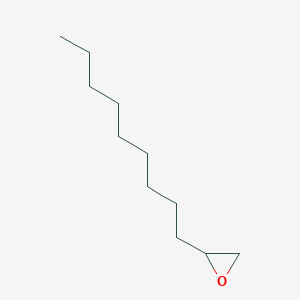
![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
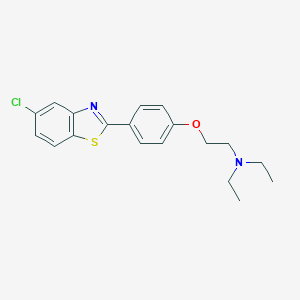
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
